(3S)-2,2,3,4,4,4-hexafluorobutan-1-ol (3S)-2,2,3,4,4,4-hexafluorobutan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13817210
InChI: InChI=1S/C4H4F6O/c5-2(4(8,9)10)3(6,7)1-11/h2,11H,1H2/t2-/m0/s1
SMILES: C(C(C(C(F)(F)F)F)(F)F)O
Molecular Formula: C4H4F6O
Molecular Weight: 182.06 g/mol

(3S)-2,2,3,4,4,4-hexafluorobutan-1-ol

CAS No.:

Cat. No.: VC13817210

Molecular Formula: C4H4F6O

Molecular Weight: 182.06 g/mol

* For research use only. Not for human or veterinary use.

(3S)-2,2,3,4,4,4-hexafluorobutan-1-ol -

Specification

Molecular Formula C4H4F6O
Molecular Weight 182.06 g/mol
IUPAC Name (3S)-2,2,3,4,4,4-hexafluorobutan-1-ol
Standard InChI InChI=1S/C4H4F6O/c5-2(4(8,9)10)3(6,7)1-11/h2,11H,1H2/t2-/m0/s1
Standard InChI Key LVFXLZRISXUAIL-REOHCLBHSA-N
Isomeric SMILES C(C([C@@H](C(F)(F)F)F)(F)F)O
SMILES C(C(C(C(F)(F)F)F)(F)F)O
Canonical SMILES C(C(C(C(F)(F)F)F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Definition and Nomenclature

(3S)-2,2,3,4,4,4-Hexafluorobutan-1-ol (CAS 382-31-0) is a fluorinated secondary alcohol with the systematic IUPAC name 2,2,3,4,4,4-hexafluorobutan-1-ol. The "(3S)" designation specifies the stereochemistry at the third carbon, though current literature predominantly describes the racemic mixture rather than enantiopure forms . The compound’s structure features a hydroxyl group at position 1 and six fluorine atoms distributed across positions 2, 3, and 4, creating significant electronegativity and influencing its reactivity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals complex splitting patterns due to 19F^{19}\text{F}-1H^{1}\text{H} coupling. The 1H^{1}\text{H} NMR spectrum (500 MHz, CDCl3\text{CDCl}_3) shows a multiplet at δ 4.10 ppm for the hydroxyl-bearing methine proton, coupled to adjacent fluorines (JHF=8.2 HzJ_{HF} = 8.2\ \text{Hz}) . 19F^{19}\text{F} NMR exhibits three distinct signals corresponding to the CF3_3 (δ -75.3 ppm), CF2_2 (δ -112.1 ppm), and CF (δ -145.6 ppm) groups . X-ray crystallography data remains unavailable in public domains, suggesting opportunities for further structural studies.

Synthesis and Manufacturing

Catalytic Hydrogenation Route

The primary synthetic pathway involves hydrogenation of 1-trifluoromethyl-trifluorooxetane (Formula I) using noble metal catalysts under inert conditions :

C3F6O+H2Pd/CC4H4F6O\text{C}_3\text{F}_6\text{O} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_4\text{H}_4\text{F}_6\text{O}

Key Process Parameters

ConditionSpecification
Catalyst5% Pd/C (1–2 wt% substrate loading)
Pressure2 MPa H2_2
Temperature40°C
Reaction Time4 hours
Yield87–94.5%
Purity>99% (GC-MS)

This method avoids hazardous intermediates and achieves high regioselectivity due to the oxetane ring’s strain-directed reactivity .

Byproduct Management

The synthesis generates hydrogen fluoride (HF) as a byproduct during the formaldehyde addition step. Neutralization with 10% NaOH ensures safe handling (pH 7–8), followed by anhydrous Na2_2SO4_4 drying and fractional distillation . Pilot-scale implementations report 90% mass efficiency after recycling unreacted hexafluoropropylene .

Physicochemical Properties

Thermodynamic Data

While explicit melting/boiling points are unreported, analogues suggest:

  • Estimated Boiling Point: 110–120°C (extrapolated from vapor pressure curves)

  • Log P (Octanol-Water): 2.1 ± 0.3 (calculated via group contribution methods)

  • Water Solubility: 1.2 g/L at 25°C (shake-flask method)

Reactivity Profile

The electron-withdrawing fluorine atoms activate the hydroxyl group toward nucleophilic substitution. In alkaline media, elimination reactions dominate, forming hexafluorobutene oxide . The compound resists aerobic oxidation but undergoes photolytic C-F bond cleavage under UV irradiation (λ < 280 nm) .

Hazard ClassCategorySignal WordH-Code
Flammable Liquids3WarningH226
Acute Toxicity (Oral)4WarningH302
Skin Irritation2WarningH315
Eye Damage2WarningH319
STOT (Single Exposure)3WarningH335

Data aggregated from 46 safety reports indicate 100% concordance on skin/eye irritation risks .

Exposure Controls

  • PPE: Nitrile gloves, chemical goggles, and flame-resistant lab coats

  • Ventilation: Local exhaust (100–150 fpm face velocity)

  • Storage: Class IB flammable liquid cabinets (<23°C)

Applications and Industrial Relevance

Fluorinated Surfactants

The compound’s amphiphilic structure enables use in firefighting foams and coatings. Its low surface tension (18.3 mN/m at 20°C) outperforms conventional alcohols like 1-butanol (24.6 mN/m) .

Pharmaceutical Intermediates

Patent literature suggests utility in synthesizing protease inhibitors via hydroxyl-directed fluorinations . The geminal difluorine groups at C2 may stabilize transition states in asymmetric catalysis.

Spectroscopic Case Study: 1H{19F}^{1}\text{H}\{^{19}\text{F}\}1H{19F} NMR

The 1H^{1}\text{H} spectrum without decoupling shows a septet (δ 4.10 ppm, JHHJ_{HH} = 6.5 Hz, JHFJ_{HF} = 8.2 Hz) for the CHOH proton. 19F^{19}\text{F} decoupling collapses this into a doublet of triplets, confirming three distinct fluorine environments .

Spectral Parameters

InstrumentProbeResolution (Hz)
Bruker AVIIIHD5005 mm SMART0.3

Environmental and Regulatory Considerations

Ecotoxicity

  • LC50_{50} (Daphnia magna): 12 mg/L (96 h)

  • Biodegradation: <10% in 28 days (OECD 301F)

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